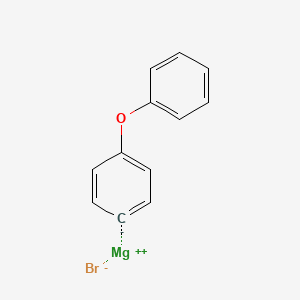
4-Phenoxyphenylmagnesium bromide
Vue d'ensemble
Description
4-Phenoxyphenylmagnesium bromide is a chemical compound that is widely used in scientific research. It is a highly reactive organometallic reagent that is commonly used in organic synthesis. The compound is known for its ability to act as a nucleophile, reacting with a wide range of electrophiles to form new carbon-carbon bonds.
Applications De Recherche Scientifique
Synthesis of Flav-2-enes
4-Phenoxyphenylmagnesium bromide is utilized in the synthesis of 2-phenyl-4H-1-benzopyrans, commonly known as flav-2-enes. This process involves the reaction of phenoxymagnesium bromides with cinnamaldehyde, leading to the formation of diphenyl(styryl)methane derivatives. This method is considered the most straightforward route to these compounds (Casiraghi, Casnati, & Salerno, 1971).
Environmental Studies
This compound plays a role in synthesizing nonylphenol isomers, substances of environmental relevance due to their endocrine-disrupting properties. These synthesized isomers are essential for biological and environmental studies, contributing to understanding the estrogenic effect and degradation behavior of individual 4-nonylphenols (Boehme et al., 2010).
Synthesis of Gibbilimbols
In the total synthesis of gibbilimbols, a group of natural compounds, this compound is used. A copper-catalyzed coupling of this compound with various unsaturated alkyl bromides is a key step in assembling the (long-chain alkyl)phenol skeleton, which is crucial for the synthesis of gibbilimbols (Vyvyan, Holst, Johnson, & Schwenk, 2002).
Fluoride Sensing
A novel NIR region fluoride sensor utilizes this compound in its synthesis. This sensor, based on the aza-boron-dipyrromethene (aza-BODIPY) fluorophore, demonstrates a specific, rapid colorimetric and 'turn-off' fluorescence response for fluoride in solution and living cells (Zou et al., 2014).
Organometallic Chemistry
This compound is also significant in organometallic chemistry. It participates in various reactions, such as with quinones, leading to the formation of semiquinones identifiable by ESR. This reaction is important for understanding the mechanisms in organomagnesium and organozinc chemistry (Blomberg et al., 1970).
Mécanisme D'action
Target of Action
4-Phenoxyphenylmagnesium bromide is a highly reactive organometallic reagent used in organic synthesis . Its primary targets are various electrophiles, with which it reacts effectively .
Mode of Action
The compound is renowned for its nucleophilic properties . It interacts with its targets (electrophiles) by donating an electron pair to form a new carbon-carbon bond . This reaction is a key step in many organic synthesis processes.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophiles involved in the reaction.
Action Environment
The action of this compound is sensitive to environmental factors. It is air and moisture sensitive , indicating that it must be handled under an inert atmosphere to prevent unwanted side reactions. Its storage temperature is 2-8°C , suggesting that it is stable under cool conditions.
Analyse Biochimique
Molecular Mechanism
The molecular mechanism of action of 4-Phenoxyphenylmagnesium bromide is centered around its nucleophilicity, wherein it engages with electrophiles like carbonyl compounds, epoxides, and halides, thereby facilitating the establishment of novel carbon-carbon bonds .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. It is known to be sensitive to air and moisture , suggesting that it may degrade over time when exposed to these conditions.
Propriétés
IUPAC Name |
magnesium;phenoxybenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMNUCMJDPWNCV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541596 | |
| Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.41 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-02-9 | |
| Record name | Magnesium bromide 4-phenoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




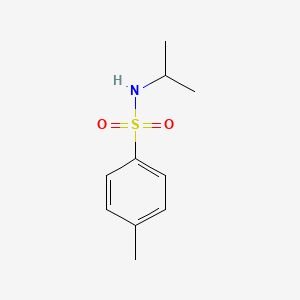
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)



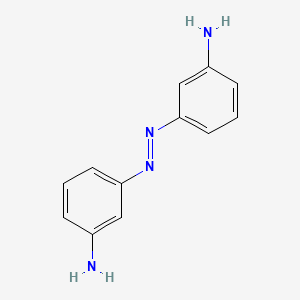
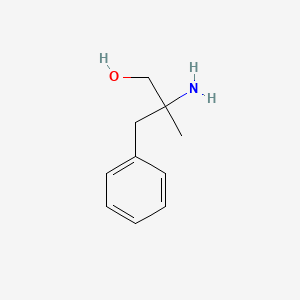
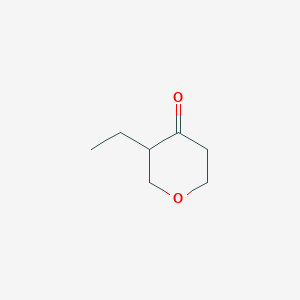
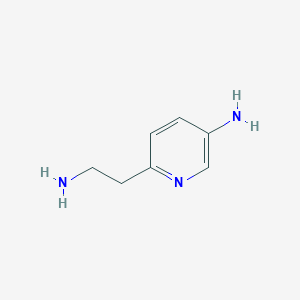
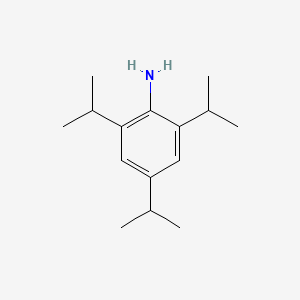
![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)

